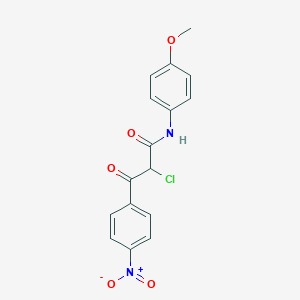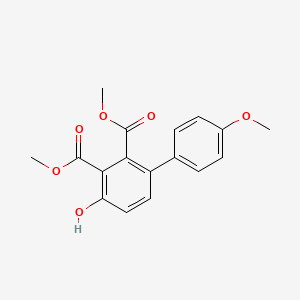
Dimethyl 4-hydroxy-4'-methoxybiphenyl-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester is an organic compound that features a phthalic acid core with a methoxyphenyl group and a hydroxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester typically involves the esterification of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-6-oxo-phthalic acid dimethyl ester.
Reduction: 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid diol.
Substitution: 3-(4-Substituted phenyl)-6-hydroxyphthalic acid dimethyl ester.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester groups can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-phthalic acid dimethyl ester: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-(4-Hydroxyphenyl)-6-hydroxyphthalic acid dimethyl ester: Contains an additional hydroxy group, which can enhance its hydrogen bonding capabilities.
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid diethyl ester: Similar structure but with ethyl ester groups instead of methyl, which can influence its solubility and reactivity.
Uniqueness
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester is unique due to the presence of both methoxy and hydroxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
17113-34-7 |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
dimethyl 3-hydroxy-6-(4-methoxyphenyl)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H16O6/c1-21-11-6-4-10(5-7-11)12-8-9-13(18)15(17(20)23-3)14(12)16(19)22-2/h4-9,18H,1-3H3 |
Clave InChI |
YCJGBWAHHJYBMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


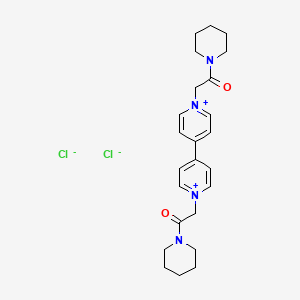

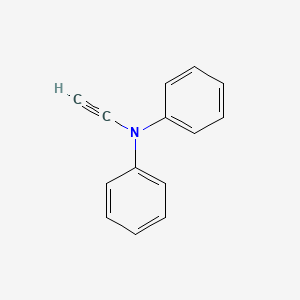
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)
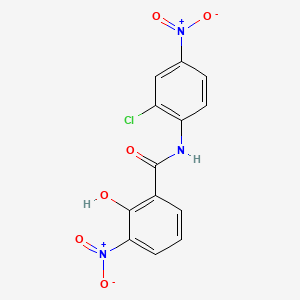
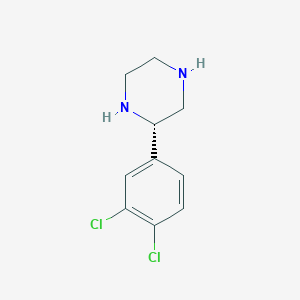
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
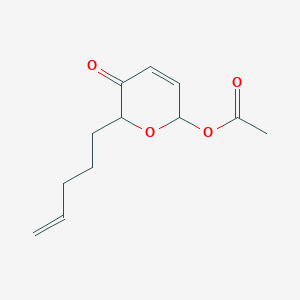
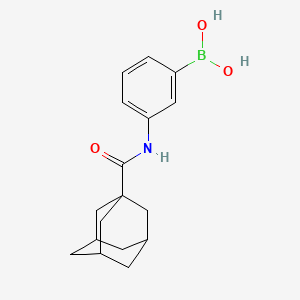
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
